molecular formula C11H7N5O3 B15065693 1-(2-Nitrophenyl)-1H-purin-6(7H)-one CAS No. 144106-37-6

1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Katalognummer: B15065693
CAS-Nummer: 144106-37-6
Molekulargewicht: 257.20 g/mol
InChI-Schlüssel: UMIRJXXJHQXPOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a nitrophenyl group attached to the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one typically involves the reaction of 2-nitrobenzyl alcohol with purine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Nitrophenyl)-1H-purin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Nitrophenyl)-1H-purin-6(7H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is unique due to its purine core structure combined with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .

Eigenschaften

CAS-Nummer

144106-37-6

Molekularformel

C11H7N5O3

Molekulargewicht

257.20 g/mol

IUPAC-Name

1-(2-nitrophenyl)-7H-purin-6-one

InChI

InChI=1S/C11H7N5O3/c17-11-9-10(13-5-12-9)14-6-15(11)7-3-1-2-4-8(7)16(18)19/h1-6H,(H,12,13)

InChI-Schlüssel

UMIRJXXJHQXPOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=NC3=C(C2=O)NC=N3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.